molecular formula C5H9ClN2O2 B1363930 1-(2-Chloro-acetyl)-3-ethyl-urea CAS No. 4791-24-6

1-(2-Chloro-acetyl)-3-ethyl-urea

Cat. No.: B1363930
CAS No.: 4791-24-6
M. Wt: 164.59 g/mol
InChI Key: BPSCQIPXTHOTMA-UHFFFAOYSA-N
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Description

1-(2-Chloro-acetyl)-3-ethyl-urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-acetyl)-3-ethyl-urea can be synthesized through the reaction of 2-chloroacetyl chloride with 3-ethylurea. The reaction typically involves the following steps:

  • Dissolve 3-ethylurea in an appropriate solvent such as dichloromethane.
  • Add 2-chloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-acetyl)-3-ethyl-urea can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like triethylamine.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Nucleophilic Substitution: Substituted urea derivatives.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation: N-oxide derivatives.

Scientific Research Applications

1-(2-Chloro-acetyl)-3-ethyl-urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Potential use in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-acetyl)-3-ethyl-urea involves its interaction with molecular targets such as enzymes and proteins. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(2-Chloro-acetyl)-3-ethyl-urea can be compared with other similar compounds such as:

    1-(2-Chloro-acetyl)-3-methyl-urea: Similar structure but with a methyl group instead of an ethyl group.

    1-(2-Chloro-acetyl)-3-phenyl-urea: Contains a phenyl group, which may affect its reactivity and applications.

    1-(2-Chloro-acetyl)-3-isopropyl-urea: The isopropyl group can influence the compound’s steric and electronic properties.

Uniqueness: this compound is unique due to its specific combination of the chloroacetyl and ethyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(ethylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O2/c1-2-7-5(10)8-4(9)3-6/h2-3H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSCQIPXTHOTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367919
Record name 1-(2-Chloro-acetyl)-3-ethyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4791-24-6
Record name 1-(2-Chloro-acetyl)-3-ethyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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